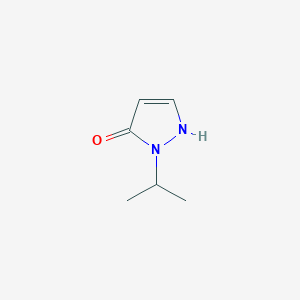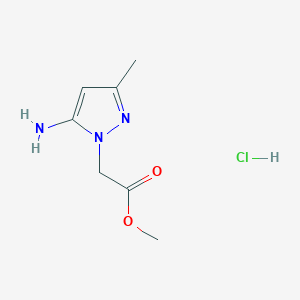
(2-Methoxyethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
(2-Methoxyethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride is involved in various chemical synthesis processes, including the generation of reactive azomethine ylides that lead to the formation of spirocyclic 1,3-thiazolidines, showcasing its potential in cycloaddition reactions and the synthesis of complex heterocyclic structures (Gebert et al., 2003). This compound also plays a role in the synthesis of 3-Benzyl-1,3-thiazolidines, which are valuable intermediates in the production of various pharmaceuticals and fine chemicals, illustrating its versatility in organic synthesis.
Biological Activity and Applications
This compound and its derivatives have been studied for their biological activities, including their antifungal effects. Certain derivatives have shown activity against fungi such as Aspergillus terreus and Aspergillus niger, indicating their potential as antifungal agents (Jafar et al., 2017). This highlights the compound's significance in developing new treatments for fungal infections.
Catalytic and Coordination Chemistry
In coordination chemistry, this compound and related ligands have been utilized to synthesize metal complexes, which have been characterized for their molecular structures and potential applications. For example, manganese(II) complexes with derivatives of this compound have been synthesized, demonstrating the compound's utility in forming coordination compounds with potential catalytic and material science applications (Wu et al., 2004).
Materials Science and Polymer Modification
The compound and its derivatives find applications in materials science, particularly in the modification of polymers to enhance their properties. For instance, polyvinyl alcohol/acrylic acid hydrogels have been modified through condensation reactions with amines, including derivatives of (2-Methoxyethyl)(1,3-thiazol-2-ylmethyl)amine, to improve their swelling properties and potential applications in biomedical fields (Aly & El-Mohdy, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2-methoxy-N-(1,3-thiazol-2-ylmethyl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS.2ClH/c1-10-4-2-8-6-7-9-3-5-11-7;;/h3,5,8H,2,4,6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWNZCFNGDDIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=NC=CS1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 9b-methyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylate](/img/structure/B3089101.png)
![[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B3089118.png)







